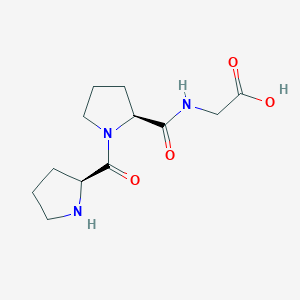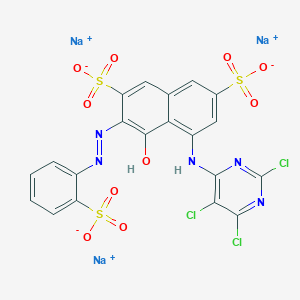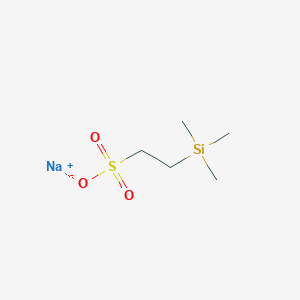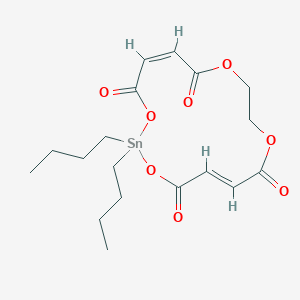
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone, also known as Stannoxane, is a chemical compound with a unique structure and potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules to form stable complexes. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been shown to be a potent oxidizing agent, which can abstract electrons from organic molecules and initiate radical reactions.
Efectos Bioquímicos Y Fisiológicos
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines, including human breast cancer cells and mouse fibroblast cells. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has also been found to induce apoptosis, or programmed cell death, in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone offers several advantages for lab experiments, including its ease of synthesis, stability, and reactivity. However, it also has some limitations, such as its toxicity and potential environmental hazards associated with its use.
Direcciones Futuras
There are several future directions for the study of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone. One potential area of research is its use as a catalyst for organic reactions. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been shown to be a promising catalyst for the synthesis of lactones and lactams, and further studies could explore its potential applications in other organic transformations. Another area of research is the development of tin-containing materials using 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone as a precursor. Tin oxide nanoparticles and thin films have potential applications in electronics, energy storage, and catalysis. Finally, the toxicological and environmental effects of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone should be further investigated to ensure its safe use in scientific research.
Conclusion:
In conclusion, 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone is a unique chemical compound with potential applications in various scientific fields. Its ease of synthesis, stability, and reactivity make it a promising reagent for organic synthesis and the preparation of tin-containing materials. However, its toxicity and potential environmental hazards should be carefully considered. Further studies are needed to fully understand the mechanism of action and potential applications of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone.
Métodos De Síntesis
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone can be synthesized by reacting dibutyltin oxide with 2,3-dimethoxy-1,4-benzoquinone in the presence of a catalytic amount of acid. This method results in the formation of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone as a yellow-orange solid with a characteristic odor.
Aplicaciones Científicas De Investigación
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been studied for its potential applications in various scientific fields, including organic chemistry, materials science, and biochemistry. It has been found to be a useful reagent for the synthesis of organic compounds, such as lactones and lactams. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has also been used as a precursor for the preparation of tin-containing materials, such as tin oxide nanoparticles and thin films.
Propiedades
Número CAS |
18824-11-8 |
|---|---|
Nombre del producto |
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone |
Fórmula molecular |
C18H26O8Sn |
Peso molecular |
489.1 g/mol |
Nombre IUPAC |
(5E,13Z)-2,2-dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone |
InChI |
InChI=1S/C10H10O8.2C4H9.Sn/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14;2*1-3-4-2;/h1-4H,5-6H2,(H,11,12)(H,13,14);2*1,3-4H2,2H3;/q;;;+2/p-2/b3-1-,4-2+;;; |
Clave InChI |
CEODJEYOIRWOQD-FSXDZTBKSA-L |
SMILES isomérico |
CCCC[Sn]1(OC(=O)/C=C/C(=O)OCCOC(=O)/C=C\C(=O)O1)CCCC |
SMILES |
CCCC[Sn]1(OC(=O)C=CC(=O)OCCOC(=O)C=CC(=O)O1)CCCC |
SMILES canónico |
CCCC[Sn]1(OC(=O)C=CC(=O)OCCOC(=O)C=CC(=O)O1)CCCC |
Otros números CAS |
18824-11-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



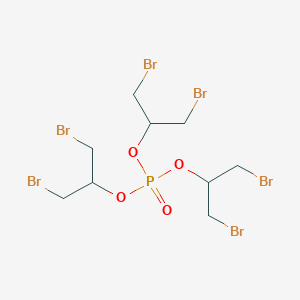
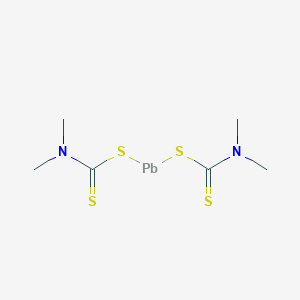
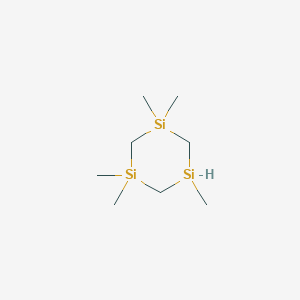
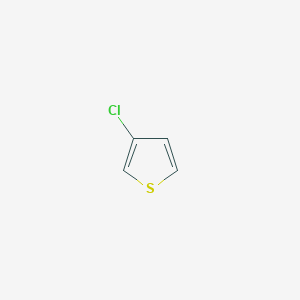
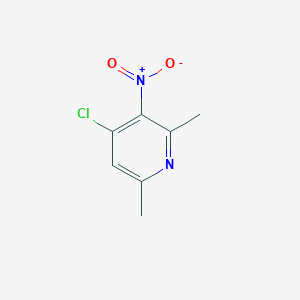
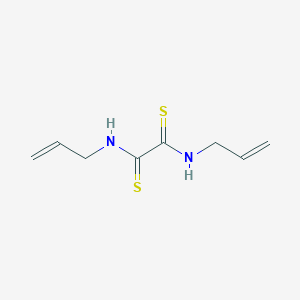
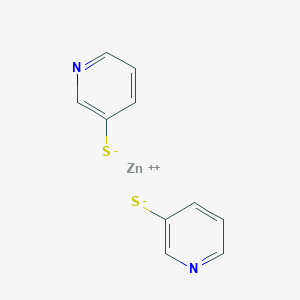
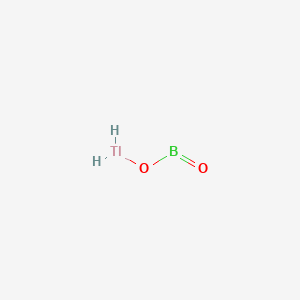
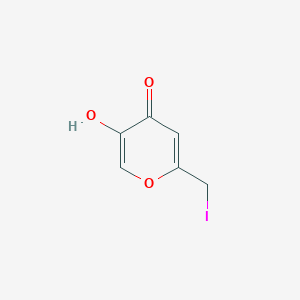
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
